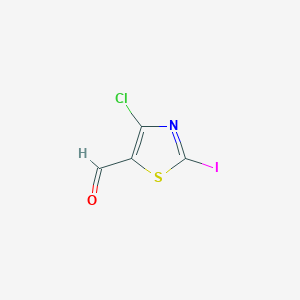

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

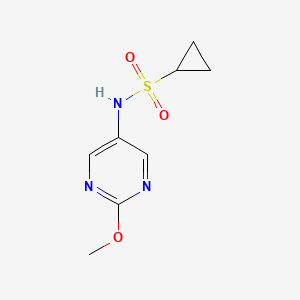

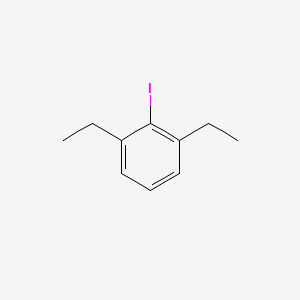

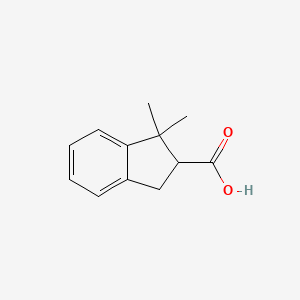

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a chemical compound with the molecular weight of 273.48 . It is an imidazothiazole derivative .

Synthesis Analysis

The synthesis of thiazole derivatives has been reported in various studies . For instance, 4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde was reacted with active methylene compounds, cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid and Meldrum’s acid under Knoevenagel conditions to give novel push-pull styryl chromophores .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is represented by the InChI code1S/C4HClINOS/c5-3-2 (1-8)9-4 (6)7-3/h1H . The compound is characterized by the presence of a thiazole group, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Chemical Reactions Analysis

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions. For example, it undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde include a molecular weight of 273.48 .Scientific Research Applications

Synthesis of Derivatives and Heterocyclic Compounds

Researchers have explored the synthesis of derivatives from related thiazole compounds, which serve as precursors to a wide range of heterocyclic compounds. For instance, derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole were synthesized from thiazolidine-2,4-dione. These compounds were further transformed into Schiff's bases and underwent cyclization to yield complex heterocyclic structures (Athmani, Farhat, & Iddon, 1992). Similarly, the transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, hydrazines, and hydroxylamine has been studied, leading to the synthesis of 1,2,3-triazole derivatives, highlighting the reactivity and utility of chloro-thiazole carbaldehydes in synthesizing novel heterocyclic systems (L'abbé et al., 1991).

Intramolecular Reactions and Synthesis of Fused Ring Heterocycles

The title compound has been used as a starting material for the synthesis of tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions. This approach demonstrates the compound's utility in constructing biologically active fused heterocycles, showcasing its importance in the development of novel therapeutic agents (Gaonkar & Rai, 2010).

Photochemical Synthesis and Material Science Applications

In material science, compounds structurally similar to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde have been used in photochemical synthesis to create novel chromenes with potential applications as covert marking pigments. This application underscores the compound's role in developing materials with unique optical properties, which could have implications in security and anti-counterfeiting technologies (Ulyankin et al., 2021).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is not available, similar compounds are known to be hazardous. For example, 2-chloro-1,3-thiazole-5-carbaldehyde has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is recommended to handle such compounds with appropriate safety measures.

properties

IUPAC Name |

4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClINOS/c5-3-2(1-8)9-4(6)7-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKUCWXIOLHPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2657579.png)

![2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B2657584.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2657596.png)

![Methyl 2-[6-acetamido-2-(4-cyanobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)